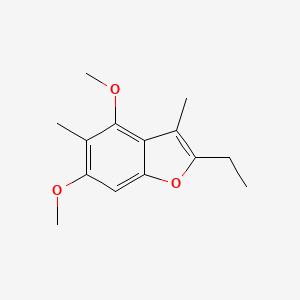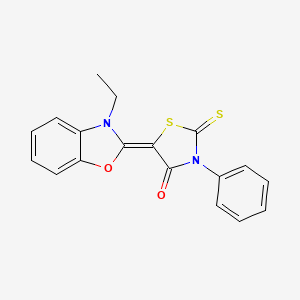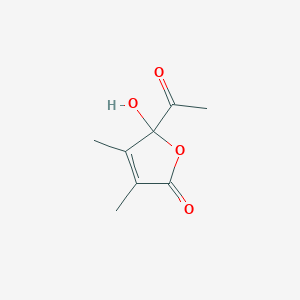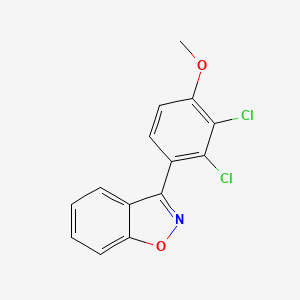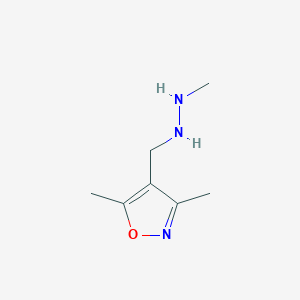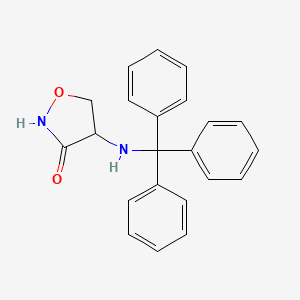![molecular formula C16H14O3 B12878017 4-(Dibenzo[b,d]furan-3-yl)butanoic acid CAS No. 6948-74-9](/img/structure/B12878017.png)
4-(Dibenzo[b,d]furan-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid typically involves the Friedel-Crafts acylation of dibenzofuran with succinic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dibenzofuran reacts with succinic anhydride in the presence of AlCl3 to form the acylated intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with LiAlH4 can produce an alcohol.
科学的研究の応用
4-(Dibenzo[b,d]furan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to altered cell signaling pathways.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which is structurally similar but lacks the butanoic acid group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar aromatic properties.
Uniqueness
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s solubility and reactivity.
特性
CAS番号 |
6948-74-9 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-dibenzofuran-3-ylbutanoic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)7-3-4-11-8-9-13-12-5-1-2-6-14(12)19-15(13)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) |
InChIキー |
DGNIOFJTLFYLLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


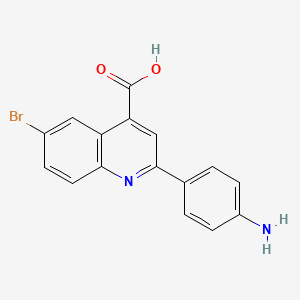

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
